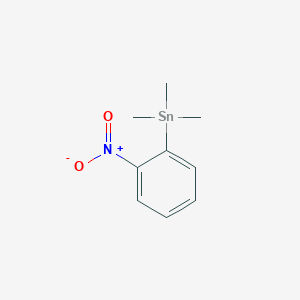
Stannane, trimethyl(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trimethyl(2-nitrophenyl)-: is an organotin compound with the molecular formula C9H13NO2Sn . It is characterized by the presence of a tin atom bonded to three methyl groups and a 2-nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, trimethyl(2-nitrophenyl)- typically involves the stannylation of 2-nitrophenyl halides using trimethylstannane. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, trimethyl(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction can produce amines. Substitution reactions can result in a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: This is particularly useful in the synthesis of complex organotin compounds and in the study of tin-mediated reactions .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug design and development .
Industry: In the industrial sector, Stannane, trimethyl(2-nitrophenyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and as a catalyst in polymerization reactions .
Wirkmechanismus
The mechanism of action of Stannane, trimethyl(2-nitrophenyl)- involves its interaction with molecular targets through its tin atom. The tin atom can form bonds with various substrates, facilitating reactions such as radical formation and electron transfer. These interactions are crucial in its role as a catalyst and in its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Trimethyl(2-thienyl)stannane
- Tributylstannylthiophene
- Trimethylstannane
Comparison: Compared to similar compounds, Stannane, trimethyl(2-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct reactivity and properties. For instance, the nitro group can participate in redox reactions, making the compound more versatile in synthetic applications. Additionally, the electronic effects of the nitro group can influence the compound’s behavior in catalytic processes .
Eigenschaften
CAS-Nummer |
76074-18-5 |
|---|---|
Molekularformel |
C9H13NO2Sn |
Molekulargewicht |
285.91 g/mol |
IUPAC-Name |
trimethyl-(2-nitrophenyl)stannane |
InChI |
InChI=1S/C6H4NO2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;3*1H3; |
InChI-Schlüssel |
GDHPJBBVDXHHTE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


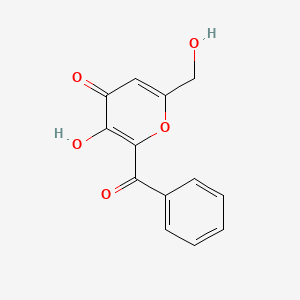
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
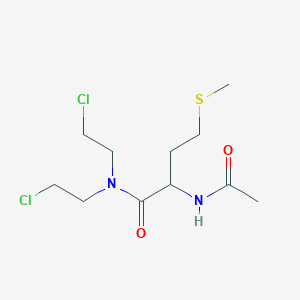
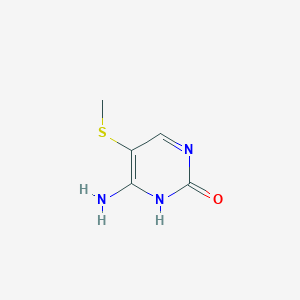


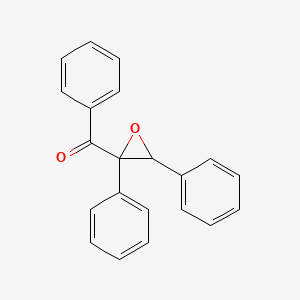
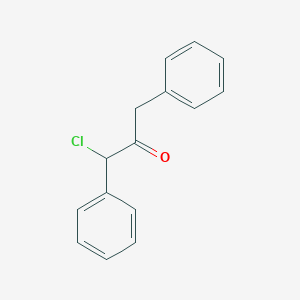
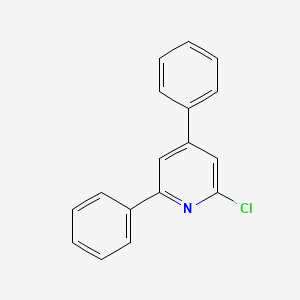
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
